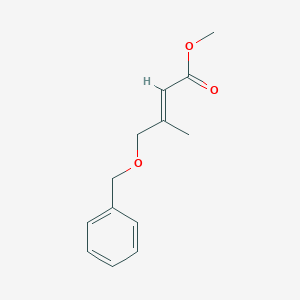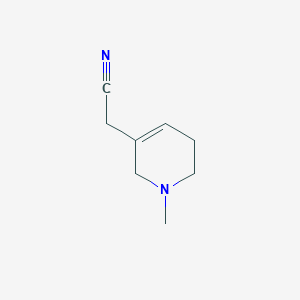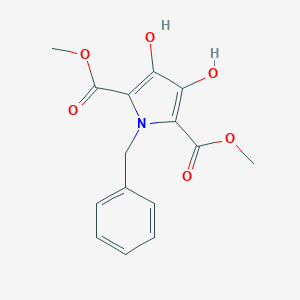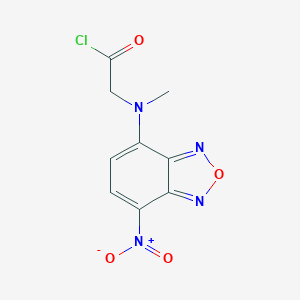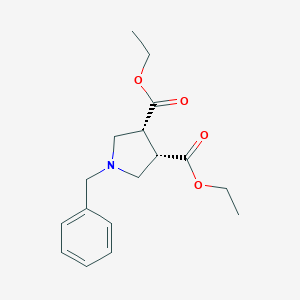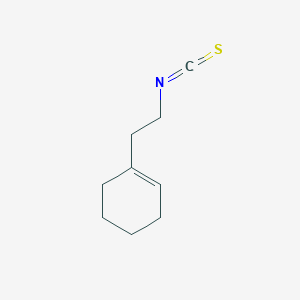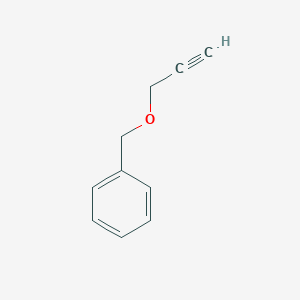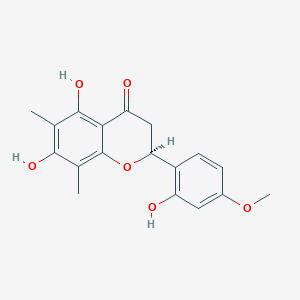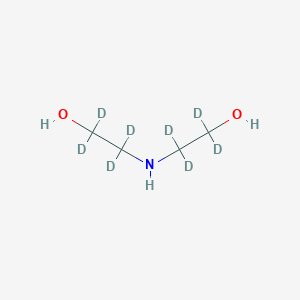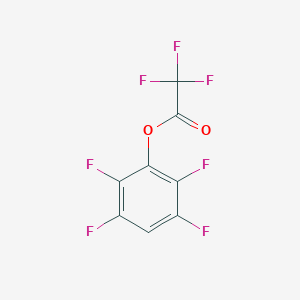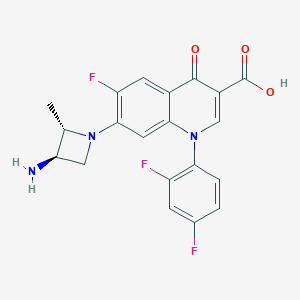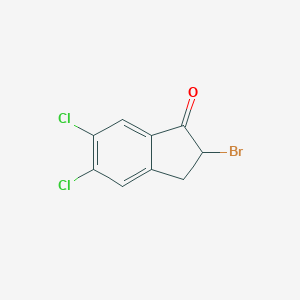
4-Butoxy-4-oxo-3-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-4-oxo-3-phenylbutanoic acid, also known as BOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOB is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The exact mechanism of action of 4-Butoxy-4-oxo-3-phenylbutanoic acid is not fully understood, but it is believed to act as a cyclooxygenase (COX) inhibitor. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 4-Butoxy-4-oxo-3-phenylbutanoic acid is thought to reduce inflammation and pain.
Biochemische Und Physiologische Effekte
4-Butoxy-4-oxo-3-phenylbutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Butoxy-4-oxo-3-phenylbutanoic acid has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Butoxy-4-oxo-3-phenylbutanoic acid is its potential as a building block in organic synthesis. It can be easily synthesized and has a high yield, making it an attractive candidate for the development of new compounds. However, one limitation of 4-Butoxy-4-oxo-3-phenylbutanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Butoxy-4-oxo-3-phenylbutanoic acid. One area of interest is the development of new drugs based on 4-Butoxy-4-oxo-3-phenylbutanoic acid. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is the use of 4-Butoxy-4-oxo-3-phenylbutanoic acid as a building block in the synthesis of new materials, such as polymers and dendrimers. Finally, further studies are needed to fully understand the mechanism of action of 4-Butoxy-4-oxo-3-phenylbutanoic acid and its potential applications in various fields.
Synthesemethoden
4-Butoxy-4-oxo-3-phenylbutanoic acid can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-4-oxo-3-phenylbutanoic acid with butyl lithium, followed by the addition of butyl bromide. The resulting product is then subjected to hydrolysis to obtain 4-Butoxy-4-oxo-3-phenylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-4-oxo-3-phenylbutanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 4-Butoxy-4-oxo-3-phenylbutanoic acid has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
Eigenschaften
CAS-Nummer |
152590-27-7 |
|---|---|
Produktname |
4-Butoxy-4-oxo-3-phenylbutanoic acid |
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-butoxy-4-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-9-18-14(17)12(10-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
YUGDDECNJJEXTO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Synonyme |
Butanedioic acid, phenyl-, 4-butyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



